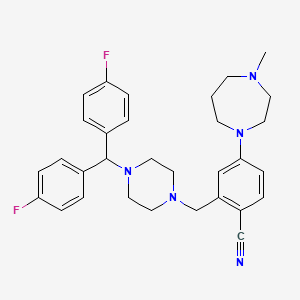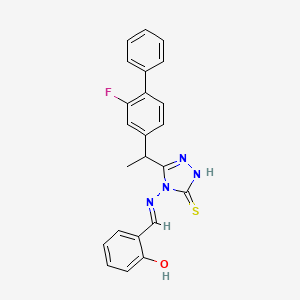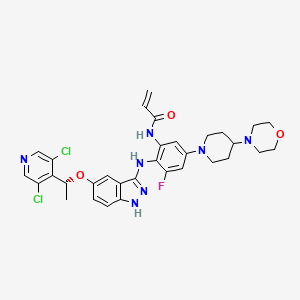
Fgfr4-IN-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fgfr4-IN-8 is a selective inhibitor targeting the fibroblast growth factor receptor 4 (FGFR4). FGFR4 is a member of the fibroblast growth factor receptor family, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, migration, and survival. The dysregulation of FGFR4 signaling has been implicated in several types of cancer, making it a significant target for therapeutic intervention .
Preparation Methods
The synthesis of Fgfr4-IN-8 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a core structure, followed by the introduction of specific functional groups that confer selectivity towards FGFR4. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing conditions to minimize waste and improve efficiency .
Chemical Reactions Analysis
Fgfr4-IN-8 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Fgfr4-IN-8 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the FGFR4 signaling pathway and its role in various cellular processes. In biology, this compound helps elucidate the mechanisms of cell proliferation, differentiation, and migration. In medicine, it is being investigated as a potential therapeutic agent for cancers that exhibit dysregulated FGFR4 signaling. Additionally, this compound is used in the development of diagnostic assays and screening platforms for identifying FGFR4-related abnormalities .
Mechanism of Action
Fgfr4-IN-8 exerts its effects by selectively binding to the kinase domain of FGFR4, inhibiting its phosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways, such as the RAS-MAPK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival. By blocking these pathways, this compound effectively suppresses the growth and survival of cancer cells that rely on FGFR4 signaling .
Comparison with Similar Compounds
Fgfr4-IN-8 is unique in its high selectivity for FGFR4 compared to other fibroblast growth factor receptor inhibitors. Similar compounds include BLU9931, H3B-6527, and futibatinib, which also target FGFR4 but may have different selectivity profiles and mechanisms of action. For instance, BLU9931 and H3B-6527 are reversible inhibitors, while futibatinib is an irreversible inhibitor. The uniqueness of this compound lies in its specific binding affinity and selectivity, making it a valuable tool for studying FGFR4-related pathways and developing targeted therapies .
Properties
Molecular Formula |
C32H34Cl2FN7O3 |
|---|---|
Molecular Weight |
654.6 g/mol |
IUPAC Name |
N-[2-[[5-[(1R)-1-(3,5-dichloropyridin-4-yl)ethoxy]-1H-indazol-3-yl]amino]-3-fluoro-5-(4-morpholin-4-ylpiperidin-1-yl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C32H34Cl2FN7O3/c1-3-29(43)37-28-15-21(41-8-6-20(7-9-41)42-10-12-44-13-11-42)14-26(35)31(28)38-32-23-16-22(4-5-27(23)39-40-32)45-19(2)30-24(33)17-36-18-25(30)34/h3-5,14-20H,1,6-13H2,2H3,(H,37,43)(H2,38,39,40)/t19-/m1/s1 |
InChI Key |
NSQXUXMIWSHGRV-LJQANCHMSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=NC=C1Cl)Cl)OC2=CC3=C(C=C2)NN=C3NC4=C(C=C(C=C4F)N5CCC(CC5)N6CCOCC6)NC(=O)C=C |
Canonical SMILES |
CC(C1=C(C=NC=C1Cl)Cl)OC2=CC3=C(C=C2)NN=C3NC4=C(C=C(C=C4F)N5CCC(CC5)N6CCOCC6)NC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


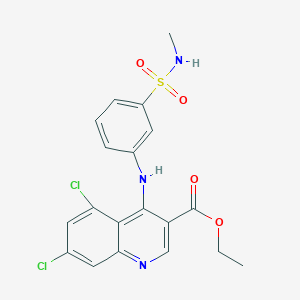
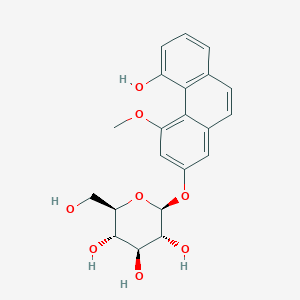
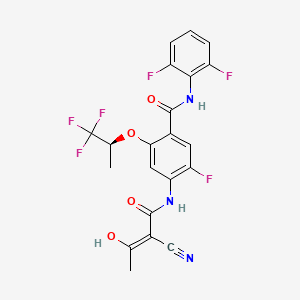
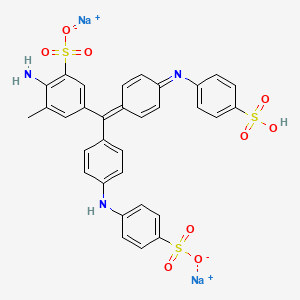
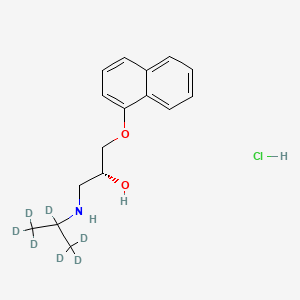
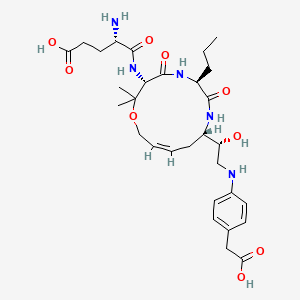
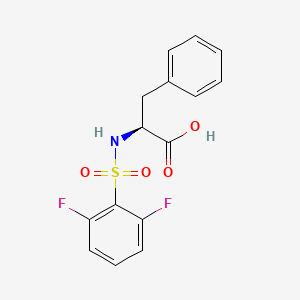
![(Z)-N-[2-[[2-[[(2S)-1-[[(2S)-2-[(2-aminoacetyl)-[(2S)-1-hydroxy-4-methylpentan-2-yl]amino]-4-methylpentanoyl]-(2-aminobutanoyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]dec-4-enamide](/img/structure/B15141939.png)
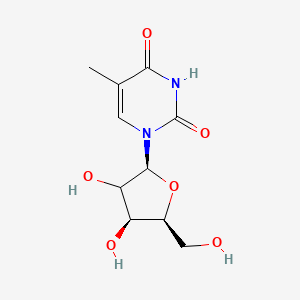
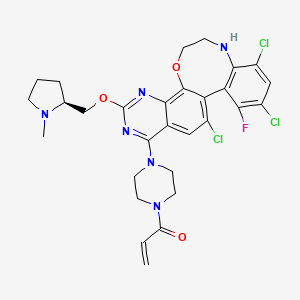
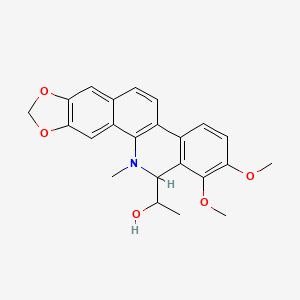
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[[2-[3-[3,5-di(prop-2-enoyl)-1,3,5-triazinan-1-yl]-3-oxopropyl]sulfanylacetyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B15141965.png)
